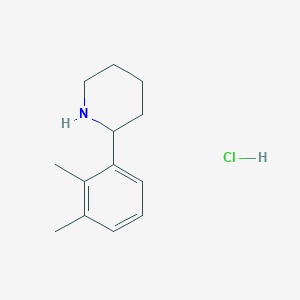

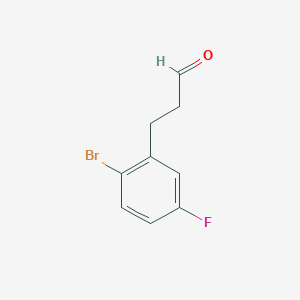

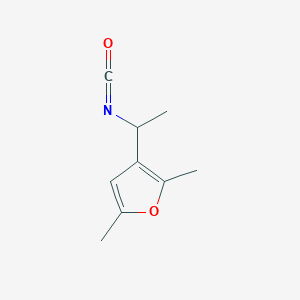

![molecular formula C11H14FNOS B1524889 2-フルオロスピロ(4,5-ジヒドロチエノ[2,3-c]ピラン-7,4'-ピペリジン) CAS No. 1283095-50-0](/img/structure/B1524889.png)

2-フルオロスピロ(4,5-ジヒドロチエノ[2,3-c]ピラン-7,4'-ピペリジン)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

グリーンケミストリー合成

この化合物は、グリーン合成におけるジヒドロピラノ[2,3-c]ピラゾールの合成に利用されてきました。これらの化合物は、薬理学的特性で評価されています 。合成プロセスでは、グリーンケミストリーの原則に沿って、溶媒なし条件などの環境に優しい実践を重視しています。この方法は、環境への影響を軽減するだけでなく、反応効率も向上させます。

抗菌活性

研究者は、問題の化合物と同様の構造モチーフを共有するチエノ[2,3-d]ピリミジンの誘導体の抗菌の可能性を探求してきました 。これらの研究では、グラム陽性菌とグラム陰性菌の両方、ならびにカンジダ・アルビカンスという真菌株に対して、顕著な抗菌作用が明らかになりました。これらの知見から、2-フルオロスピロ(4,5-ジヒドロチエノ[2,3-c]ピラン-7,4'-ピペリジン)は、新しい抗菌剤の開発における前駆体となる可能性があります。

触媒開発

この化合物は、不均一系触媒の開発に関与してきました 。これらの触媒は、持続可能な化学プロセスに不可欠な、リサイクル性と再利用性のために、均一系触媒よりも好まれます。この化合物の構造は、活性と選択性を向上させた触媒を設計するための洞察を提供する可能性があります。

多成分反応(MCR)

コンビナトリアルケミストリーの分野では、この化合物はMCRを促進する可能性があります 。MCRは、複雑な分子を効率的かつ原子経済的に構築するために貴重です。この化合物はMCRのビルディングブロックとして機能し、多様なヘテロ環状分子の迅速な生成につながる可能性があります。

キナーゼ阻害

チエノ[2,3-c]ピランの誘導体は、そのキナーゼ阻害活性で知られています 。構造的類似性を考えると、2-フルオロスピロ(4,5-ジヒドロチエノ[2,3-c]ピラン-7,4'-ピペリジン)は、キナーゼ阻害剤として機能する可能性について調査する必要があります。これは、がん治療のための有望な道です。

創薬と発見

この化合物の枠組みは、特に潜在的な治療用途を持つ新規分子の合成において、創薬と発見の取り組みを促進します 。そのユニークな構造は、効力、選択性、薬物動態などの薬物特性を強化するために修飾できます。

特性

IUPAC Name |

2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJYELIMAXNIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCNCC2)C3=C1C=C(S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

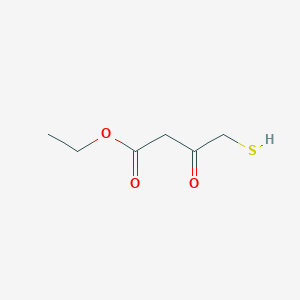

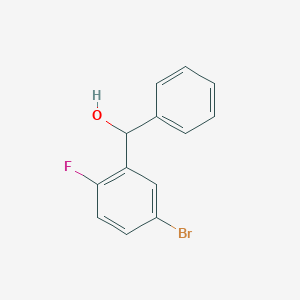

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)